![molecular formula C8H7N3O2 B174637 2-methyl-7-nitro-2H-indazole CAS No. 13436-58-3](/img/structure/B174637.png)
2-methyl-7-nitro-2H-indazole
Overview
Description
2-methyl-7-nitro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a linear formula of C8H7N3O2 and a molecular weight of 177.164 .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-methyl-7-nitro-2H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The 2-methyl-7-nitro-2H-indazole molecule contains a total of 21 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions involving 2-methyl-7-nitro-2H-indazole are primarily centered around its synthesis. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
2-methyl-7-nitro-2H-indazole has a linear formula of C8H7N3O2 and a molecular weight of 177.164 .Scientific Research Applications
Medicinal Chemistry
Indazole derivatives, including 2-methyl-7-nitro-2H-indazole, are often explored for their potential medicinal applications. They have been studied as inhibitors for various enzymes and receptors, which could make them valuable in the treatment of diseases such as cancer, inflammation, and respiratory diseases .
Mechanism of Action
Target of Action
2-Methyl-7-Nitro-2H-Indazole is a nitrogen-containing heterocyclic compound Indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that the late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .
Biochemical Pathways
The synthesis of 2h-indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds .
Result of Action
Indazole-containing compounds are known to exhibit distinctive bioactivities .
Action Environment
The synthesis of 2h-indazoles can be influenced by various conditions, including catalyst- and solvent-free conditions .
Future Directions
The future directions in the study of 2-methyl-7-nitro-2H-indazole and similar compounds are likely to continue focusing on their synthesis and potential medicinal applications . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
properties
IUPAC Name |
2-methyl-7-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-3-2-4-7(11(12)13)8(6)9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSROJIKNMTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158671 | |
Record name | 2H-Indazole, 2-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-nitro-2H-indazole | |
CAS RN |
13436-58-3 | |
Record name | 2-Methyl-7-nitro-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole, 2-methyl-7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Indazole, 2-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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